Cis-Clomiphene-d5 Hydrochloride is a deuterated compound derived from clomiphene, a selective estrogen receptor modulator primarily used in the treatment of infertility. The deuterated form, indicated by the "d5" in its name, contains five deuterium atoms, which are stable isotopes of hydrogen. This compound is significant in research settings for its applications in pharmacokinetics and metabolic studies due to its unique isotopic labeling.
Cis-Clomiphene-d5 Hydrochloride is classified as a synthetic organic compound and falls under the category of pharmaceuticals. It is often utilized as a reference standard in analytical chemistry and is available from specialized suppliers like LGC Standards and Pharmaffiliates . The molecular formula for this compound is with a molecular weight of approximately 447.451 g/mol .
The synthesis of cis-Clomiphene-d5 Hydrochloride typically involves the deuteration of clomiphene, which can be achieved through various chemical reactions that introduce deuterium into the molecular structure. This process may include:
The specific methodologies can vary based on the desired purity and yield of the final product, but they generally adhere to standard organic synthesis protocols.
The molecular structure of cis-Clomiphene-d5 Hydrochloride features a complex arrangement characterized by multiple aromatic rings and an ethylene bridge. Its structural representation can be expressed through various notations:
Cl.[2H]c1c([2H])c([2H])c(\C(=C(/c2ccccc2)\c3ccc(OCCN(CC)CC)cc3)\Cl)c([2H])c1[2H]
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-;/i6D,9D,10D,13D,14D;
.This structural complexity allows for interactions with estrogen receptors in biological systems.
Cis-Clomiphene-d5 Hydrochloride undergoes various chemical reactions typical for aromatic compounds. Key reactions include:
These reactions are essential for developing derivatives that may have enhanced pharmacological properties or different therapeutic applications.
Cis-Clomiphene-d5 Hydrochloride functions primarily as a selective estrogen receptor modulator. Its mechanism involves:
This dual action makes it useful in treating conditions like anovulation by promoting ovulation through hormonal regulation .
Cis-Clomiphene-d5 Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and its application in research.
Cis-Clomiphene-d5 Hydrochloride has several scientific applications:
These applications underscore its importance in both clinical research and pharmaceutical development .
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4